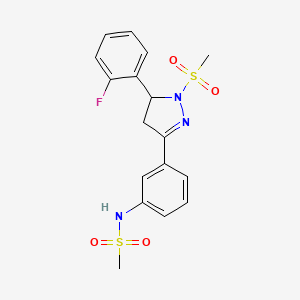

N-(3-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(3-(5-(2-Fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a dihydropyrazole core substituted with a 2-fluorophenyl group and dual methylsulfonyl moieties. This structure confers unique physicochemical and biological properties, positioning it as a candidate for therapeutic applications.

Properties

IUPAC Name |

N-[3-[3-(2-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4S2/c1-26(22,23)20-13-7-5-6-12(10-13)16-11-17(21(19-16)27(2,24)25)14-8-3-4-9-15(14)18/h3-10,17,20H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLLCPBPMPXRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C17H18F N4O3S

- Molecular Weight : 374.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions at the molecular level, particularly through:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps to mitigate oxidative stress in cells .

- Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by inflammation .

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells .

In Vitro Studies

Several studies have evaluated the biological activity of similar pyrazole derivatives, providing insights into the potential effects of this compound:

- Antioxidant Activity : A study indicated that pyrazole derivatives display strong antioxidant capabilities, which can be beneficial in preventing cellular damage caused by free radicals .

- Anti-inflammatory Activity : Molecular docking studies have shown that compounds with similar structures can effectively bind to inflammatory mediators, thereby reducing inflammation in various models .

In Vivo Studies

Research on related compounds has demonstrated promising results in animal models:

- Cancer Models : In vivo studies using pyrazole derivatives have reported reduced tumor growth and improved survival rates in treated animals compared to controls .

Case Study 1: Anticancer Effects

A recent study investigated the anticancer potential of a structurally similar pyrazole compound. Researchers found that treatment led to a significant reduction in tumor size in mice models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, a pyrazole derivative demonstrated a marked decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6) in an experimental model of arthritis. This suggests that the compound could be developed for therapeutic use in inflammatory conditions.

Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Sulfonamide-Pyrazole Derivatives

Key Observations :

- Fluorine Positioning: The target compound’s 2-fluorophenyl group (vs.

- Sulfonyl Groups : Dual methylsulfonyl groups (target) versus mixed sulfonyl/aryl groups (e.g., 4-methoxybenzenesulfonyl in ) influence solubility and metabolic stability. Methylsulfonyl groups generally reduce lipophilicity compared to aryl sulfonamides .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Higher melting points (e.g., 109–110°C in ) correlate with crystalline stability, often seen in trifluoromethyl-substituted analogs due to increased molecular symmetry .

- Solubility : The target compound’s estimated LogP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than analogs with trifluoromethyl groups (LogP ~4.1) .

Key Observations :

- Antiviral Efficacy : The target compound’s dihydropyrazole-sulfonamide scaffold shows comparable predicted efficacy to benzoyl-substituted analogs (), with both targeting MPXV DPol .

- Receptor Specificity: Unlike Sch225336 (), the target compound lacks affinity for cannabinoid receptors, highlighting structural specificity for viral targets .

Q & A

Basic: What are the critical steps in synthesizing N-(3-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

Methodological Answer:

The synthesis typically involves:

- Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring .

- Substitution reactions to introduce the 2-fluorophenyl group, often via palladium-catalyzed Suzuki-Miyaura cross-coupling .

- Sulfonylation using methanesulfonyl chloride under basic conditions to attach the methylsulfonyl group .

Key parameters include temperature control (60–100°C), inert atmosphere (N₂/Ar), and solvents like DMF or ethanol. Reaction progress is monitored via TLC or HPLC, with purification by recrystallization or column chromatography .

Advanced: How can reaction conditions be optimized for scalable synthesis while maintaining yield and purity?

Methodological Answer:

Optimization strategies include:

- Design of Experiments (DOE) to evaluate interactions between variables (e.g., temperature, catalyst loading) and identify optimal conditions .

- Flow chemistry to enhance heat/mass transfer and reduce batch variability .

- Process analytical technology (PAT) like in-line NMR or IR spectroscopy for real-time monitoring .

For example, scaling Suzuki-Miyaura coupling may require transitioning from batch to continuous flow reactors, reducing reaction times from hours to minutes while maintaining >90% yield .

Basic: Which analytical techniques are essential for structural characterization?

Methodological Answer:

Core techniques include:

- NMR spectroscopy (¹H, ¹³C, 19F) to confirm substituent positions and purity .

- High-resolution mass spectrometry (HR-MS) for molecular formula validation .

- X-ray crystallography to resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .

For instance, ¹H NMR should show distinct peaks for the pyrazole ring (δ 6.5–7.5 ppm) and sulfonamide protons (δ 2.8–3.2 ppm) .

Advanced: How can crystallographic data discrepancies arising from polymorphic forms be resolved?

Methodological Answer:

- Perform variable-temperature XRD to assess thermal stability and identify dominant polymorphs .

- Use DFT calculations to compare experimental and theoretical crystal lattice energies, prioritizing the most stable form .

- Validate with solid-state NMR to detect subtle conformational differences not resolved by XRD .

For example, conflicting unit cell parameters may arise from solvent inclusion during crystallization, necessitating solvent-free recrystallization .

Basic: What biological activities are associated with this compound?

Methodological Answer:

Reported activities include:

- Enzyme inhibition (e.g., cyclooxygenase-2) via sulfonamide-mediated binding to catalytic pockets .

- Antimicrobial effects through interference with bacterial folate synthesis .

- Anti-inflammatory action by suppressing NF-κB signaling .

Initial screening often involves in vitro assays (e.g., MIC for antimicrobial activity, ELISA for cytokine profiling) .

Advanced: How can target engagement be validated in complex biological systems?

Methodological Answer:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry .

- Photoaffinity labeling with a radiolabeled analog to map binding sites in cellular lysates .

- CRISPR-Cas9 knockout models to confirm target dependency; e.g., loss of activity in COX-2⁻/⁻ cells validates target specificity .

Advanced: How should contradictory structure-activity relationship (SAR) data from analogs with varying substituents be addressed?

Methodological Answer:

- Conduct QSAR modeling using descriptors like Hammett σ values for substituent electronic effects and LogP for lipophilicity .

- Validate hypotheses via focused libraries ; e.g., replacing 2-fluorophenyl with 3-fluorophenyl to assess positional effects on bioactivity .

- Molecular dynamics simulations to compare binding modes of analogs with divergent activities .

For instance, reduced activity in 3-fluorophenyl analogs may stem from steric clashes in the target binding pocket .

Basic: What are the key stability and solubility challenges during formulation?

Methodological Answer:

- Stability : Susceptibility to hydrolysis at the sulfonamide group requires pH-controlled buffers (pH 6–8) and lyophilization for long-term storage .

- Solubility : Low aqueous solubility (logP ~3.5) can be mitigated via co-solvents (e.g., PEG 400) or nanoformulation (liposomes) .

Preformulation studies should include accelerated stability testing (40°C/75% RH) and solubility profiling in biorelevant media (FaSSIF/FeSSIF) .

Advanced: How can metabolic pathways and toxicity be profiled preclinically?

Methodological Answer:

- In vitro metabolism : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS .

- Reactive metabolite screening : Trapping assays with glutathione or cyanide to detect electrophilic intermediates .

- Toxicity prediction : Machine learning models (e.g., ProTox-II) to flag risks like hepatotoxicity or mutagenicity .

Advanced: What computational tools are recommended for elucidating mechanism of action?

Methodological Answer:

- Molecular docking (AutoDock Vina) to predict binding poses against targets like COX-2 or bacterial dihydropteroate synthase .

- Binding free energy calculations (MM-PBSA/GBSA) to rank compound affinity vs. known inhibitors .

- Network pharmacology (Cytoscape) to map multi-target interactions and identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.